molecular formula C15H11NS B8808024 2,5-Diphenylthiazole CAS No. 3704-40-3

2,5-Diphenylthiazole

Cat. No. B8808024
CAS RN: 3704-40-3
M. Wt: 237.32 g/mol
InChI Key: XCAHNWGVQJYSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenylthiazole is a useful research compound. Its molecular formula is C15H11NS and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Diphenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diphenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3704-40-3

Product Name

2,5-Diphenylthiazole

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

2,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H

InChI Key

XCAHNWGVQJYSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Another sample of 2,5-diphenylthiazole is prepared by reacting alpha-(benzamido) acetophenone with phosphorus pentasulfide according to the procedure given by Gabriel, Berichte 43, 137 (1910); C.A. 4, 928. The overall yield, based on phenacyl bromide, is about 25% and the product melts at 103°-106° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.